((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
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Description
((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H25ClN4O and its molecular weight is 384.91. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research
Compounds with chlorophenyl groups and azabicyclo structures are frequently investigated for their pharmacological properties, including their potential as ligands for various receptors in the brain. For instance, the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane exhibits antipsychotic-like activity due to its functional dopamine receptor antagonism, despite lacking affinity for dopamine receptors. This suggests potential applications in treating conditions like schizophrenia (Bymaster et al., 1998).
Environmental Science
Chlorophenyl-related compounds, such as tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol, have been identified as persistent environmental pollutants. Studies focusing on their accumulation and elimination in humans indicate widespread exposure and potential health risks, emphasizing the need for environmental monitoring and possibly the development of new materials or processes to mitigate their impact (Minh et al., 2001).
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O/c22-16-5-3-15(4-6-16)21(9-1-2-10-21)20(27)26-17-7-8-18(26)14-19(13-17)25-12-11-23-24-25/h3-6,11-12,17-19H,1-2,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMCQCYJRQGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3CC(C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
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